molecular formula C26H23N5O3 B11255326 Egfr/her2-IN-2

Egfr/her2-IN-2

Cat. No.: B11255326
M. Wt: 453.5 g/mol
InChI Key: CYUOSMVCLLYSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egfr/her2-IN-2 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Malfunctions in these receptors are associated with various cancers, particularly breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/her2-IN-2 involves multiple steps, including the formation of heterocyclic cores. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Generally, the synthesis involves the use of various reagents and catalysts to achieve the desired molecular structure .

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Egfr/her2-IN-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Egfr/her2-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr/her2-IN-2 exerts its effects by binding to the tyrosine kinase domains of EGFR and HER2, inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. The compound specifically targets the homo- and heterodimerization of these receptors, which is crucial for their activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Egfr/her2-IN-2 is unique in its ability to simultaneously inhibit both EGFR and HER2 with high specificity and potency. This dual inhibition is particularly effective in cancers that rely on the signaling pathways mediated by these receptors. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a novel therapeutic agent .

Properties

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine

InChI

InChI=1S/C26H23N5O3/c1-3-33-22-11-7-4-8-18(22)16-27-23-20-9-5-6-10-21(20)28-24(29-23)26-31-30-25(34-26)17-12-14-19(32-2)15-13-17/h4-15H,3,16H2,1-2H3,(H,27,28,29)

InChI Key

CYUOSMVCLLYSOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)C4=NN=C(O4)C5=CC=C(C=C5)OC

Origin of Product

United States

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